3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-benzaldehyde
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Overview
Description
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-benzaldehyde is a complex organic compound that features a benzaldehyde moiety substituted with a hexahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-benzaldehyde typically involves multi-step organic reactions. One common method involves the condensation of a suitable aldehyde with a hexahydropyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzaldehyde moiety.
Scientific Research Applications
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine ring structure and have been studied for their therapeutic potential.
Pyrazolo[3,4-d]pyrimidines: Known for their biological activities, particularly as CDK2 inhibitors.
Uniqueness
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-benzaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzaldehyde moiety with a hexahydropyrimidine ring sets it apart from other similar compounds and makes it a valuable target for research and development .
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzaldehyde |
InChI |
InChI=1S/C12H12N2O3/c1-8-2-3-9(7-15)6-10(8)14-5-4-11(16)13-12(14)17/h2-3,6-7H,4-5H2,1H3,(H,13,16,17) |
InChI Key |
LLBSEJZLWIEVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)N2CCC(=O)NC2=O |
Origin of Product |
United States |
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